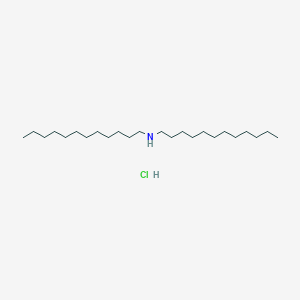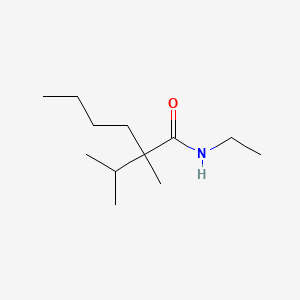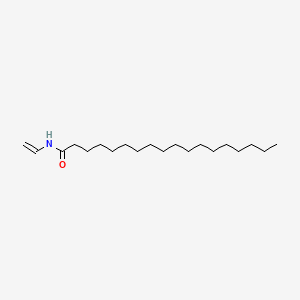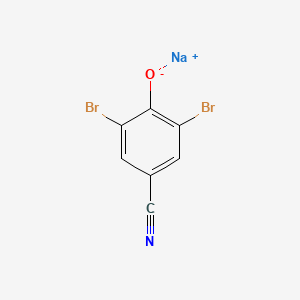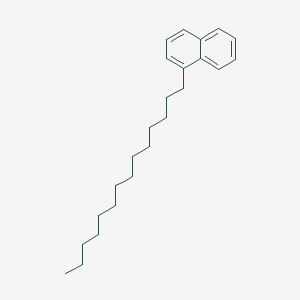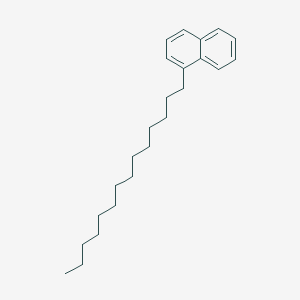
1-Tetradecylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tetradecylnaphthalene is an organic compound with the molecular formula C24H36. It consists of a naphthalene ring substituted with a tetradecyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tetradecylnaphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with tetradecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale alkylation processes using similar Friedel-Crafts conditions. The use of continuous flow reactors and optimized reaction parameters can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Tetradecylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: Naphthoquinones and other oxygenated derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Halogenated, nitrated, and sulfonated naphthalene derivatives.
Scientific Research Applications
1-Tetradecylnaphthalene has diverse applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules and as a model compound for studying alkylation reactions.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a drug delivery agent and its role in developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 1-tetradecylnaphthalene and its derivatives involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting microbial cell membranes, while its anticancer properties could involve the inhibition of key enzymes or signaling pathways .
Comparison with Similar Compounds
2-Tetradecylnaphthalene: Similar in structure but with the tetradecyl group at the 2-position.
1-Hexadecylnaphthalene: Contains a hexadecyl group instead of a tetradecyl group.
1-Octadecylnaphthalene: Contains an octadecyl group instead of a tetradecyl group.
Uniqueness: Its derivatives exhibit distinct properties that make them valuable in various research and industrial contexts .
Properties
CAS No. |
56388-46-6 |
|---|---|
Molecular Formula |
C24H36 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
1-tetradecylnaphthalene |
InChI |
InChI=1S/C24H36/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-22-19-16-20-23-18-14-15-21-24(22)23/h14-16,18-21H,2-13,17H2,1H3 |
InChI Key |
QVGRUGAWUACWGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


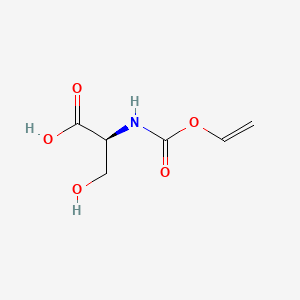

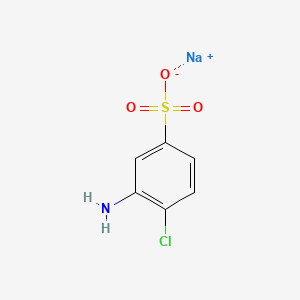
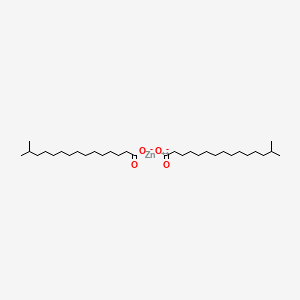
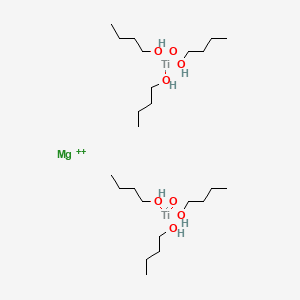
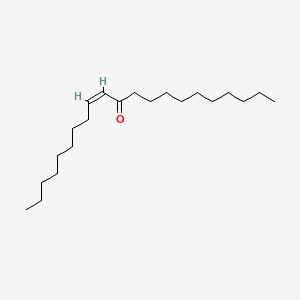

![2-Cyano-N-[(propylamino)carbonyl]acetamide](/img/structure/B12649413.png)
